N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors. These compounds share a common structure consisting of an indole ring linked to a pyrazole or triazole ring, further connected to a 3,4,5-trimethoxyphenyl acetamide moiety. Compound 7d within this series demonstrated potent antiproliferative activity against various cancer cell lines (HeLa, MCF-7, and HT-29), induced apoptosis, caused cell cycle arrest at the G2/M phase, and inhibited tubulin polymerization. []
Relevance: The core structure of N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides contains both a pyrazole (or triazole) ring and a 3,4,5-trimethoxyphenyl group. These structural features are also present in the target compound, 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine. The presence of these shared moieties suggests potential similarities in their binding affinities and biological activities. Additionally, the investigation of these compounds as tubulin polymerization inhibitors suggests that 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine could also possess similar antiproliferative properties. []
Compound Description: This compound (4) is a novel synthetic derivative combining structural features from indibulin and combretastatin, both known for their anti-mitotic properties. Biological evaluation showed good cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) and low toxicity toward normal cells (NIH-3T3). []
Relevance: Similar to 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine, this compound incorporates a 3,4,5-trimethoxyphenyl group. Although the heterocyclic core differs (pyrrole vs. pyrazole) and the linker to the pyridine ring is distinct, the shared 3,4,5-trimethoxyphenyl moiety suggests potential for overlapping pharmacological targets and biological activities, especially in the context of anticancer activity. []
Compound Description: This compound is a highly potent and selective antagonist of the A2B adenosine receptor (AdoR) with a Ki value of 1 nM. It exhibits substantial selectivity over other adenosine receptor subtypes (A1, A2A, and A3). The compound features a pyrazole ring linked to a xanthine core through a (trifluoromethyl)benzyl group. []
Relevance: Both compound 60 and the target compound, 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine, contain a pyrazole ring as a central structural feature. Though the substituents and overall structures differ, the shared pyrazole ring might contribute to similar binding modes or interactions with certain biological targets. []
Compound Description: This compound was identified as a potent and orally bioavailable inhibitor of the glycine transporter 1 (GlyT1). It exhibits favorable drug-like properties, good pharmacokinetic parameters, and effectively increases cerebrospinal fluid glycine concentrations in rats. []
Relevance: While not directly containing a pyrazole ring, compound 7n shares a structural resemblance with the target compound through its trifluoromethoxyphenyl-pyridine moiety. Both compounds feature aromatic rings connected by a methylene linker, suggesting potential for similar physicochemical properties or interactions with specific targets, despite differences in the heterocyclic core (imidazole in 7n vs. pyrazole in the target compound). []
Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel agonist of the G protein-coupled receptor 39 (GPR39). It exhibits allosteric modulation by zinc, enhancing its potency at GPR39. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.